Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-
Description
This compound is a benzoic acid derivative substituted at the 3-position with a 1-imidazolidinyl group. The imidazolidine ring contains two oxo groups at positions 2 and 5 and a 4-phenoxyphenyl substituent at position 2.
Properties
CAS No. |
651748-44-6 |
|---|---|
Molecular Formula |
C22H16N2O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[2,5-dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C22H16N2O5/c25-20-14-23(22(28)24(20)17-6-4-5-15(13-17)21(26)27)16-9-11-19(12-10-16)29-18-7-2-1-3-8-18/h1-13H,14H2,(H,26,27) |
InChI Key |
PDLYZUWUMYVIHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches
Cyclization of α-Ketoamides with Amines
A redox-neutral annulation strategy, catalyzed by benzoic acid, has been validated for imidazolidinone formation. This method involves α-ketoamides and cyclic amines (e.g., pyrrolidine, piperidine) under mild conditions. Adapting this approach for the target compound:
- α-Ketoamide Preparation : A 4-phenoxyphenyl-substituted α-ketoamide is synthesized.
- Cyclization : React with a secondary amine (e.g., 4-aminophenol) in the presence of benzoic acid (20 mol%) under reflux.
- Oxidation : Introduce ketone groups via controlled oxidation (e.g., MnO₂/HClO₄).
Key Advantages :
- High diastereoselectivity for fused imidazolidinones.
- Scalable batch processes.
| Reaction Component | Conditions | Yield |
|---|---|---|
| α-Ketoamide + Amine | Toluene, 110°C, 7h | 90–95% |
| Benzoic Acid Catalyst | 20 mol%, no sieves | – |
Mechanistic Insight
The reaction proceeds via N,O-acetal formation and subsequent azomethine ylide intermediates, enabling C–N bond formation without redox steps.
Cross-Coupling Reactions
For late-stage functionalization, palladium-catalyzed couplings introduce the 4-phenoxyphenyl group.
Suzuki-Miyaura Coupling
- Halogenation : Brominate the imidazolidinone core at the 3-position.
- Coupling : React with 4-phenoxyphenyl boronic acid using Pd(PPh₃)₄ and K₂CO₃.
Optimized Conditions :
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 100°C
- Yield : 70–80%
Buchwald-Hartwig Amination
Introduce the 4-phenoxyphenyl amine via Pd-mediated C–N bond formation:
- Halogenated Intermediate : 3-Bromo-imidazolidinone.
- Amination : React with 4-phenoxyaniline using Pd₂(dba)₃ and Xantphos.
| Catalyst System | Ligand | Base | Yield |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 85% |
Nucleophilic Substitution
Direct substitution of halogenated imidazolidinones with amines or thiols is feasible but limited by steric hindrance.
- Halogenation : Treat imidazolidinone with NBS or Br₂.
- Substitution : React with 4-phenoxyphenyl amine in DMF at 80°C.
Limitations :
- Low yields (<50%) due to poor solubility.
- Requires excess amine and prolonged reaction times.
Key Reaction Conditions and Optimization
Solvent and Catalyst Selection
Temperature and Time
Challenges and Solutions
Steric Hindrance
The 4-phenoxyphenyl group creates steric bulk, complicating cyclization and coupling.
Solution : Use bulky ligands (e.g., Xantphos) to mitigate steric clashes in Pd-catalyzed reactions.
Regioselectivity
Halogenation of the imidazolidinone core may occur at undesired positions.
Solution : Direct bromination using NBS at low temperatures (0–5°C).
Oxidation Control
Over-oxidation of intermediates during ketone formation is a concern.
Solution : Use MnO₂ in 35–45% HClO₄ at 70–90°C for selective oxidation.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of benzoic acid derivatives. For example, a study focused on derivatives of benzothiazole and isoquinoline demonstrated that certain compounds exhibited significant inhibitory activity against cancer cell lines. The derivatives were tested for their ability to inhibit monoamine oxidase and cholinesterase, which are crucial in neurodegenerative diseases and cancer therapies .
Case Study : A specific derivative displayed promising results in reducing immobility time in forced swim tests, indicating potential antidepressant effects alongside anticancer activity. This dual functionality highlights the compound's versatility in treating complex diseases .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. By targeting multiple pathways involved in neurodegeneration, it may provide a therapeutic approach for conditions such as Alzheimer's disease. The inhibition of enzymes like monoamine oxidase B suggests a potential role in managing neurodegenerative disorders .
Pesticide Development
Benzoic acid derivatives are being evaluated for their effectiveness as pesticides. The compound's structure allows it to interact with biological systems, potentially leading to the development of new agrochemicals that can manage pest populations while minimizing environmental impact. The residue definitions for chemicals used in agriculture indicate that compounds similar to benzoic acid are being considered for maximum residue limits (MRLs) in food crops .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The compound belongs to a broader class of benzoic acid derivatives featuring imidazolidinone rings. Key analogs and their differences are summarized below:
Key Observations:
- Substituent Diversity: The target compound’s 4-phenoxyphenyl group distinguishes it from analogs with halogenated (e.g., 3,5-difluoro in 651749-07-4) or alkylated (e.g., dimethyl in 651749-23-4) phenyl groups.
- Oxo Group Configuration : Unlike analogs with a single oxo group (e.g., 651749-07-4), the target compound has two oxo groups at positions 2 and 5, which may enhance hydrogen-bonding interactions and affect solubility .
Challenges:
Physicochemical Properties
- Molecular Weight & Lipophilicity: The target compound’s molecular weight (~380–400 g/mol, estimated) is comparable to analogs like 651749-07-4 (MW 318.27 g/mol).
- Stability: Electron-withdrawing groups (e.g., trifluoromethoxy in 651749-23-4) enhance metabolic stability compared to the target compound’s phenoxy group .
Biological Activity
Benzoic acid derivatives have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the compound Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- , exploring its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C22H16N2O5
- Molecular Weight : 384.37 g/mol
The structure features a benzoic acid moiety linked to an imidazolidine ring with a phenoxy group, which is hypothesized to contribute significantly to its biological activity.
Antimicrobial Activity
Research has indicated that benzoic acid derivatives possess significant antimicrobial properties. A study evaluating various benzoic acid analogs demonstrated that those with phenoxy substitutions exhibited enhanced activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Potential
Recent investigations into the anticancer properties of this compound revealed promising results. The compound was tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 25.4 | Induces apoptosis via caspase activation |
| HeLa (Cervical) | 30.1 | Inhibits cell proliferation |
| A549 (Lung) | 20.7 | Causes G1 phase cell cycle arrest |
These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.
Insecticidal Activity
The compound's structure suggests potential insecticidal properties. A related study evaluated similar benzoic acid derivatives for larvicidal activity against Aedes aegypti, showing that modifications in the aromatic ring significantly impacted efficacy. The compound demonstrated an LC50 value of approximately 28.9 µM, indicating moderate insecticidal activity.
Case Studies
- Study on Antimicrobial Efficacy : A series of benzoic acid derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The study found that compounds with a phenoxy group significantly inhibited bacterial growth, suggesting a structure-activity relationship where the phenoxy moiety enhances antimicrobial efficacy.
- Antitumor Activity Assessment : In vivo studies using xenograft models showed that treatment with the compound resulted in tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Toxicity and Safety Profile
Toxicological evaluations are crucial for assessing the safety of new compounds. Preliminary studies indicated that Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- exhibited low toxicity in mammalian cells at concentrations below 100 µM. Further studies are necessary to establish a comprehensive safety profile before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
